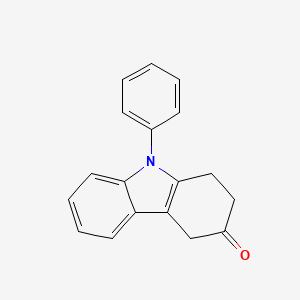
9,14-Dimethylpentadecan-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,14-Dimethylpentadecan-1-OL is a long-chain primary fatty alcohol It is characterized by the presence of two methyl groups at the 9th and 14th positions of the pentadecane chain, with a hydroxyl group at the terminal carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9,14-Dimethylpentadecan-1-OL can be achieved through several synthetic routes. One common method involves the use of long-chain alkanoyl chlorides and subsequent reduction reactions. The key steps in the synthesis include:
Formation of the alkanoyl chloride: This can be achieved by reacting the corresponding carboxylic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2.
Reduction to the alcohol: The alkanoyl chloride is then reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
9,14-Dimethylpentadecan-1-OL undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding alkane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: 9,14-Dimethylpentadecanal, 9,14-Dimethylpentadecanoic acid
Reduction: 9,14-Dimethylpentadecane
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
9,14-Dimethylpentadecan-1-OL has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its role in biological systems, particularly in the context of lipid metabolism and signaling.
Medicine: Investigated for potential therapeutic applications, including as a component in drug delivery systems.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 9,14-Dimethylpentadecan-1-OL involves its interaction with specific molecular targets and pathways. As a fatty alcohol, it can integrate into lipid bilayers and affect membrane fluidity and function. It may also interact with enzymes involved in lipid metabolism, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,10,14-Trimethylpentadecan-2-OL: Another long-chain fatty alcohol with similar structural features but different methyl group positions.
3,7-Dimethylpentadecan-2-OL: A compound with methyl groups at different positions, used as a pheromone in certain insect species.
Uniqueness
9,14-Dimethylpentadecan-1-OL is unique due to its specific methyl group positions, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
919109-73-2 |
|---|---|
Molekularformel |
C17H36O |
Molekulargewicht |
256.5 g/mol |
IUPAC-Name |
9,14-dimethylpentadecan-1-ol |
InChI |
InChI=1S/C17H36O/c1-16(2)12-9-10-14-17(3)13-8-6-4-5-7-11-15-18/h16-18H,4-15H2,1-3H3 |
InChI-Schlüssel |
YOHGXLAWDHRMCM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCCC(C)CCCCCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


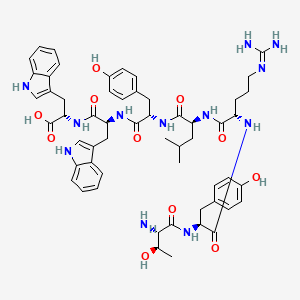
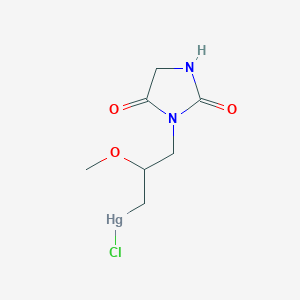


![4-Methoxy-6-[5-(4-methoxyphenyl)-2-methylpyrimidin-4(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14177219.png)
![2-[(Diphenylmethylidene)amino]-2,5-dimethylhex-4-enamide](/img/structure/B14177223.png)
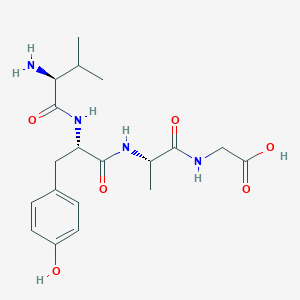
![N-{2-[Cyclopropylidene(phenyl)methyl]phenyl}acetamide](/img/structure/B14177226.png)
![6-{1-[(Piperazin-1-yl)methyl]-1,3-dihydro-2H-benzimidazol-2-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14177241.png)
![4-{4-[4-(Methanesulfonyl)phenyl]butyl}piperidine](/img/structure/B14177250.png)

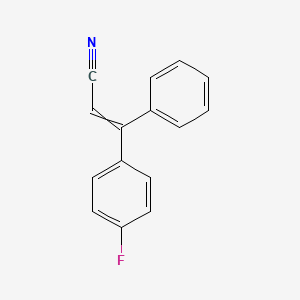
![2'-(4-Ethyl-1-piperazinyl)-4'-methyl-2-[[3-(trifluoromethyl)phenyl]amino][4,5'-bipyrimidin]-6(1H)-one](/img/structure/B14177272.png)
